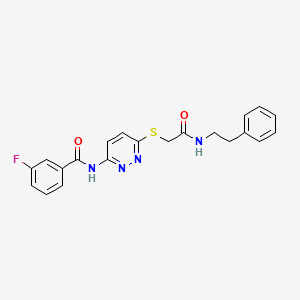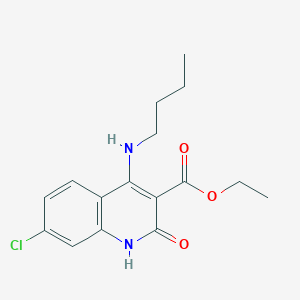
4-(丁基氨基)-7-氯-2-氧代-1H-喹啉-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
科学研究应用
Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs like chloroquine.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the 7-position.
Amidation: The chlorinated quinoline is reacted with butylamine to form the butylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Amines, thiols, solvents like DMF or DMSO
Hydrolysis: HCl, NaOH, water
Major Products
Oxidation: Quinoline derivatives with higher oxidation states
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted quinoline derivatives
Hydrolysis: Carboxylic acid derivatives
作用机制
The mechanism of action of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the heme polymerase enzyme in the malaria parasite, preventing the detoxification of heme and leading to the parasite’s death. The compound may also interact with other enzymes and receptors, modulating various biological pathways.
相似化合物的比较
Ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinine: Another antimalarial compound with a quinoline structure but distinct functional groups.
Mefloquine: A quinoline-based antimalarial with different substituents that confer unique pharmacological properties.
The uniqueness of Ethyl 4-(butylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate lies in its specific substituents, which may impart distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
IUPAC Name |
ethyl 4-(butylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-3-5-8-18-14-11-7-6-10(17)9-12(11)19-15(20)13(14)16(21)22-4-2/h6-7,9H,3-5,8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSLHPBJTUWEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)NC2=C1C=CC(=C2)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)



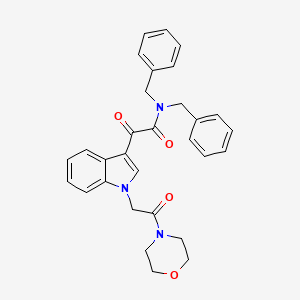
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2871369.png)
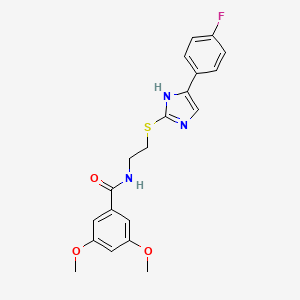
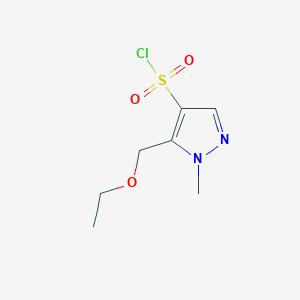
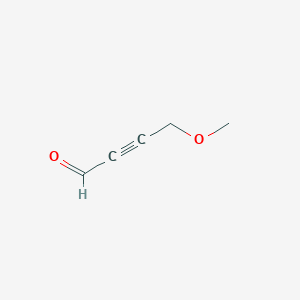
![methyl 2-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}thiophene-3-carboxylate](/img/structure/B2871376.png)
![1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine](/img/structure/B2871377.png)
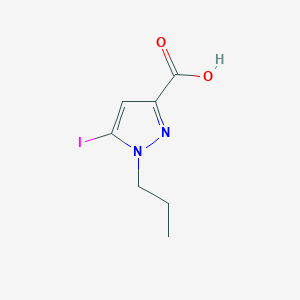
![N-(2,3-DIMETHYLPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2871380.png)
